2-(4-Methoxybenzoyl)-N-methylhydrazinecarbothioamide
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Overview
Description
2-(4-Methoxybenzoyl)-N-methylhydrazinecarbothioamide is an organic compound featuring a methoxybenzoyl group attached to a methylhydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzoyl)-N-methylhydrazinecarbothioamide typically involves the reaction of 4-methoxybenzoyl chloride with N-methylhydrazinecarbothioamide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride . The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzoyl)-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoyl derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxybenzoyl)-N-methylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzoyl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: A precursor in the synthesis of 2-(4-Methoxybenzoyl)-N-methylhydrazinecarbothioamide.
4-Methoxybenzoic acid: Shares the methoxybenzoyl moiety and is used in similar synthetic applications.
N-Methylhydrazinecarbothioamide: Another precursor used in the synthesis of the target compound.
Uniqueness
This compound is unique due to its combination of the methoxybenzoyl and methylhydrazinecarbothioamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
154106-04-4 |
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Molecular Formula |
C10H13N3O2S |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
1-[(4-methoxybenzoyl)amino]-3-methylthiourea |
InChI |
InChI=1S/C10H13N3O2S/c1-11-10(16)13-12-9(14)7-3-5-8(15-2)6-4-7/h3-6H,1-2H3,(H,12,14)(H2,11,13,16) |
InChI Key |
AWGXMWRSACGELG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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